Cas no 49660-30-2 (2-Benzamido-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide)

2-Benzamido-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide 化学的及び物理的性質
名前と識別子
-
- AKHVWGUJLDFUCM-UHFFFAOYSA-N
- 2-benzamido-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide
- Cambridge id 5176183
- Oprea1_494200
- Oprea1_275996
- HMS1676B04
- STK741671
- (1-phthalazon-4-yl)hippuric hydrazide
- BAS 00221959
- ST50219341
- N-[???(4-oxo(3-hydrophthalazinyl))methyl]benzamide
- N-[2-hydrazinyl-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide
- N-[2-hydrazino-2-oxo-1-(4-oxo-3,4-dihydrophthalazin-1-yl)eth
- 2-Benzamido-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide
-
- インチ: 1S/C17H15N5O3/c18-20-17(25)14(19-15(23)10-6-2-1-3-7-10)13-11-8-4-5-9-12(11)16(24)22-21-13/h1-9,14H,18H2,(H,19,23)(H,20,25)(H,22,24)
- InChIKey: AKHVWGUJLDFUCM-UHFFFAOYSA-N
- SMILES: O=C(C(C1C2C=CC=CC=2C(NN=1)=O)NC(C1C=CC=CC=1)=O)NN
計算された属性
- 水素結合ドナー数: 4
- 氢键受体数量: 5
- 重原子数量: 25
- 回転可能化学結合数: 4
- 複雑さ: 571
- トポロジー分子極性表面積: 126
2-Benzamido-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1432776-5g |
N-(2-hydrazinyl-1-(4-hydroxyphthalazin-1-yl)-2-oxoethyl)benzamide |
49660-30-2 | 98% | 5g |
¥9855.00 | 2024-05-11 |
2-Benzamido-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide 関連文献
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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4. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Mei Zhou RSC Adv., 2016,6, 113322-113326
2-Benzamido-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazideに関する追加情報
Recent Advances in the Study of 2-Benzamido-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide (CAS: 49660-30-2)
The compound 2-Benzamido-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide (CAS: 49660-30-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique phthalazine and hydrazide moieties, has shown promising potential in various therapeutic applications, particularly in the areas of oncology and anti-inflammatory drug development. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and evaluating its efficacy in preclinical models.
One of the key findings in recent research is the compound's ability to inhibit specific enzymatic targets involved in cancer cell proliferation. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that 2-Benzamido-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide exhibits potent inhibitory activity against poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair pathways. This inhibition leads to synthetic lethality in cancer cells with homologous recombination deficiencies, making it a potential candidate for targeted cancer therapies.
In addition to its anticancer properties, recent investigations have explored the compound's anti-inflammatory effects. A study in Bioorganic & Medicinal Chemistry Letters (2024) reported that 2-Benzamido-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide effectively suppresses the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. The study attributed this activity to the compound's ability to modulate the NF-κB signaling pathway, suggesting its potential utility in treating chronic inflammatory diseases.
The synthetic optimization of 2-Benzamido-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide has also been a focus of recent research. A 2024 paper in Organic Process Research & Development detailed an improved synthetic route that enhances yield and purity while reducing environmental impact. The new method employs green chemistry principles, such as solvent-free conditions and catalytic hydrogenation, making the production process more sustainable and scalable for industrial applications.
Pharmacokinetic studies have further advanced our understanding of this compound. Recent animal model studies have shown that 2-Benzamido-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide exhibits favorable bioavailability and tissue distribution profiles, with particular accumulation in tumor tissues. These findings, published in European Journal of Pharmaceutical Sciences (2023), support the compound's potential as a therapeutic agent and provide a foundation for future clinical trials.
Despite these promising developments, challenges remain in the clinical translation of 2-Benzamido-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide. Current research is addressing issues such as metabolic stability and potential off-target effects. Collaborative efforts between academic institutions and pharmaceutical companies are underway to optimize the compound's drug-like properties and advance it through the drug development pipeline.
In conclusion, recent studies on 2-Benzamido-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide (CAS: 49660-30-2) have significantly expanded our understanding of its therapeutic potential and mechanisms of action. The compound's dual activity in oncology and inflammation, coupled with improvements in synthetic accessibility, positions it as a promising candidate for further drug development. Future research directions will likely focus on structure-activity relationship studies, formulation optimization, and early-phase clinical testing to fully realize its therapeutic potential.
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